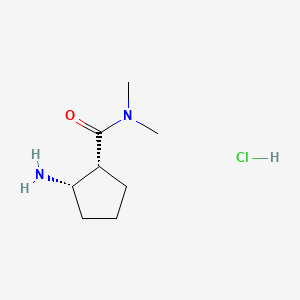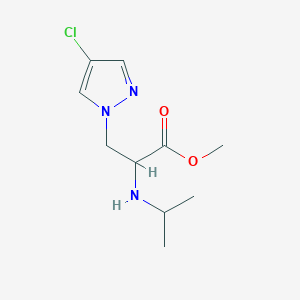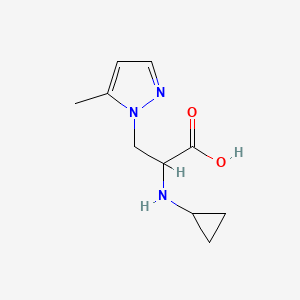
2-(Cyclopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through a nucleophilic substitution reaction using cyclopropylamine and a suitable leaving group.
Coupling with Propanoic Acid: The final step involves coupling the pyrazole derivative with a propanoic acid derivative, often using coupling reagents such as carbodiimides (e.g., EDCI) or phosphonium salts (e.g., PyBOP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted derivatives, depending on the nature of the substituent.
科学的研究の応用
2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropylamino group and the pyrazolyl group can interact with various molecular targets, influencing pathways involved in inflammation, pain, or neurological function.
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid
- 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)ethanoic acid
- 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)pentanoic acid
Uniqueness
2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino group can enhance the compound’s stability and binding affinity, while the pyrazolyl group can provide additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-(cyclopropylamino)-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-4-5-11-13(7)6-9(10(14)15)12-8-2-3-8/h4-5,8-9,12H,2-3,6H2,1H3,(H,14,15) |
InChIキー |
FFERTBMCDKVCNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NN1CC(C(=O)O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

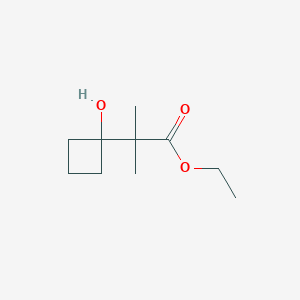
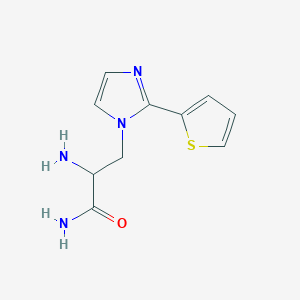
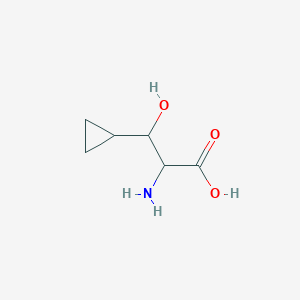
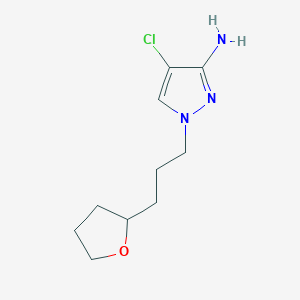
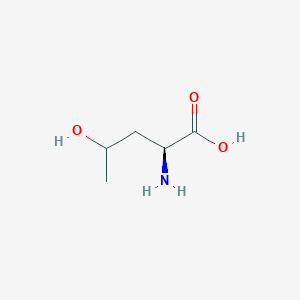
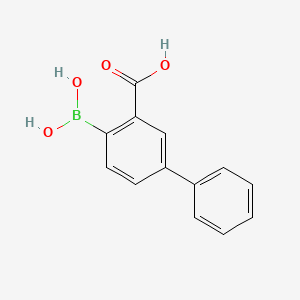
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)

